N-(3-methoxypropyl)-1-phenylmethanesulfonamide
Description
N-(3-methoxypropyl)-1-phenylmethanesulfonamide: is an organic compound characterized by the presence of a methoxypropyl group attached to a phenylmethanesulfonamide moiety
Properties
IUPAC Name |
N-(3-methoxypropyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-15-9-5-8-12-16(13,14)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJFZQRWUGPXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-1-phenylmethanesulfonamide typically involves the reaction of 1-phenylmethanesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methoxypropyl)-1-phenylmethanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: N-(3-methoxypropyl)-1-phenylmethanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It can be employed in the development of new materials and catalysts.
Biology: In biological research, this compound may be used to study enzyme interactions and protein modifications. It can serve as a probe to investigate biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. It may be explored for its pharmacological properties and therapeutic potential.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(3-methoxypropyl)-N-phenylmethanesulfonamide
- N-(3-methoxypropyl)-N-(4-methoxyphenyl)methanesulfonamide
- N-(3-methoxypropyl)-N-(2-chlorophenyl)methanesulfonamide
Uniqueness: N-(3-methoxypropyl)-1-phenylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
N-(3-methoxypropyl)-1-phenylmethanesulfonamide is a sulfonamide compound that has garnered interest in various biological applications, particularly due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a methanesulfonamide group attached to a phenyl ring and a propyl chain with a methoxy substituent. This unique configuration contributes to its biological activity, particularly in modulating enzyme interactions and receptor binding.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites. This interaction can disrupt normal biochemical pathways, leading to altered cellular functions.
- Receptor Modulation : Preliminary studies suggest that this compound may act as an inhibitor of certain receptors involved in neurotransmitter systems, potentially influencing synaptic transmission and neurochemical balance.
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. This compound's structural features suggest that it may also exhibit activity against various bacterial strains. Research is ongoing to evaluate its efficacy in clinical settings.
Study on Enzyme Interaction
A study focused on the interaction of this compound with specific enzymes revealed that the compound could effectively inhibit the activity of certain target enzymes involved in metabolic pathways. This inhibition was quantified using kinetic assays, demonstrating a dose-dependent response .
Neurotransmitter System Modulation
Research exploring the modulation of neurotransmitter systems highlighted the potential of this compound in neurological applications. The compound was tested in vitro for its effects on neurotransmitter release and uptake, showing promising results that warrant further investigation into its use as a therapeutic agent for neurological disorders.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes | Effective against multiple bacterial strains |
| Antiviral | Interference with viral replication | Potentially inhibits viral enzyme activity |
| Neurotransmitter Modulation | Receptor interaction | Influences neurotransmitter release and uptake |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
